3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE typically involves multiple steps. One common method includes the reaction of a benzothiazole derivative with a sulfonate precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-METHOXY-2-{2-[(Z)-(5-METHOXY-3-(3-SULFOPROPYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOTHIAZOL-3-IUM-3-YL)-1-PROPANESULFONATE
- 3-(5-METHOXY-2-{(1E)-2-[(Z)-(1-(3-SULFOPROPYL)THIENO[3,2-E][1,3]BENZOTHIAZOL-2(1H)-YLIDENE)METHYL]-1-BUTENYL}THIENO[2,3-E][1,3]BENZOTHIAZOL-1-IUM-1-YL)-1-PROPANESULFONATE
Uniqueness
What sets 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEPROPYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C14H16NO4S3- |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[(2Z)-5-methoxy-2-(2-sulfanylidenepropylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C14H17NO4S3/c1-10(20)8-14-15(6-3-7-22(16,17)18)12-9-11(19-2)4-5-13(12)21-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17,18)/p-1/b14-8- |
InChI Key |
LBEWJRSAUSTFRP-ZSOIEALJSA-M |
Isomeric SMILES |
CC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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